N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide
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Overview
Description
N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide is an organic compound with a complex structure that includes a methoxypropan-2-yl group and two phenyl groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 1-methoxypropan-2-amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxypropan-2-yl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
- N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine
Uniqueness
N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide is unique due to the presence of two phenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H23NO2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C19H23NO2/c1-15(14-22-2)20-19(21)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,20,21) |
InChI Key |
DFCLXBPLMYBRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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